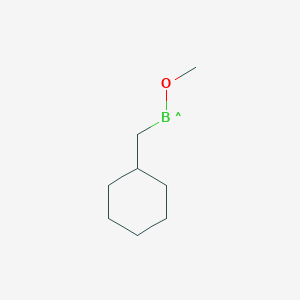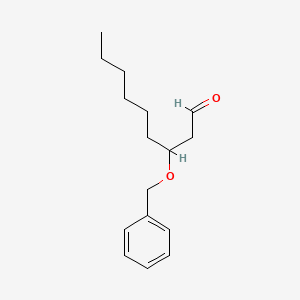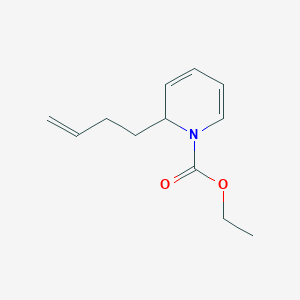![molecular formula C16H38B2I2Si2 B14340824 {2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) CAS No. 97975-92-3](/img/structure/B14340824.png)
{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) is a chemical compound that features a unique structure with boron, iodine, and silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) typically involves the reaction of tert-butyl(iodo)borane with ethane-1,1-diylbis(trimethylsilane) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The boron atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as halides or amines can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.
Reducing Agents: For reduction reactions, agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted boron compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis to create complex molecules.
Materials Science: It can be used in the development of new materials with unique properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism by which {2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) exerts its effects involves the interaction of its boron and iodine atoms with other molecules. The boron atoms can act as Lewis acids, accepting electron pairs from nucleophiles, while the iodine atoms can participate in substitution reactions. The specific molecular targets and pathways depend on the type of reaction and the reagents involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to {2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane) include:
{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane): A closely related compound with similar structural features.
1,2-Bis(tert-butylimino)ethane: Another compound with tert-butyl groups and a similar ethane backbone.
Propiedades
Número CAS |
97975-92-3 |
|---|---|
Fórmula molecular |
C16H38B2I2Si2 |
Peso molecular |
562.1 g/mol |
Nombre IUPAC |
[2,2-bis[tert-butyl(iodo)boranyl]-1-trimethylsilylethyl]-trimethylsilane |
InChI |
InChI=1S/C16H38B2I2Si2/c1-15(2,3)17(19)13(18(20)16(4,5)6)14(21(7,8)9)22(10,11)12/h13-14H,1-12H3 |
Clave InChI |
CFTZJKZSTYFEBT-UHFFFAOYSA-N |
SMILES canónico |
B(C(B(C(C)(C)C)I)C([Si](C)(C)C)[Si](C)(C)C)(C(C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


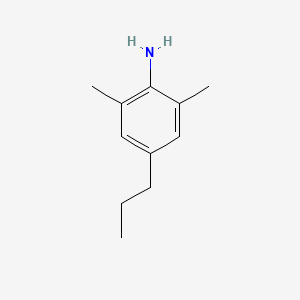
![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
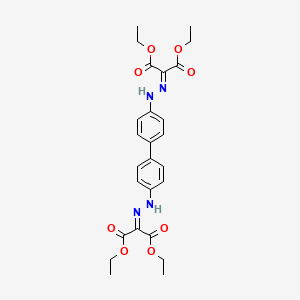

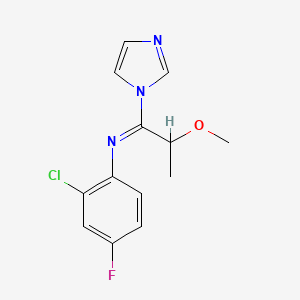

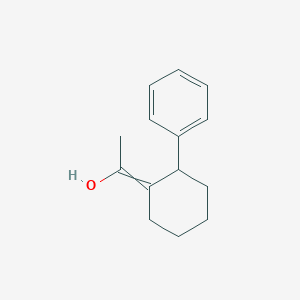
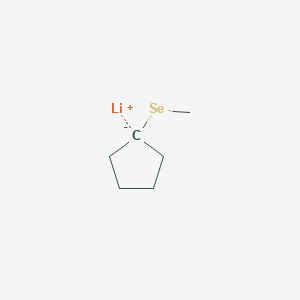
![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
silane](/img/structure/B14340799.png)
